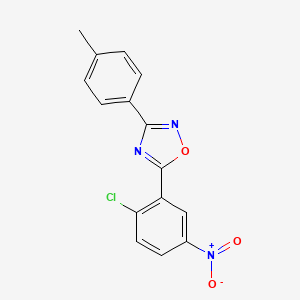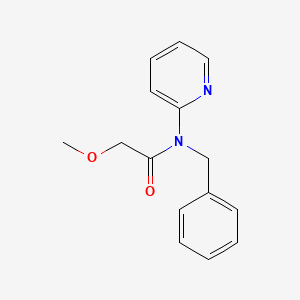![molecular formula C15H13N3O3S B5843684 N-[(benzylamino)carbonothioyl]-2-nitrobenzamide](/img/structure/B5843684.png)
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide, also known as BZ-423, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. BZ-423 is a member of the thiosemicarbazone family, which has been shown to have anti-inflammatory and anti-cancer properties. In
Mecanismo De Acción
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to inhibit the activity of the transcription factor NF-κB, which is known to play a key role in regulating the immune response and inflammation. By inhibiting NF-κB activity, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can reduce inflammation and prevent the activation of immune cells. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to induce apoptosis and inhibit angiogenesis. In immune cells, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can reduce inflammation by inhibiting NF-κB activity. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to reduce oxidative stress and protect against mitochondrial damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide is its specificity for NF-κB inhibition, which can reduce off-target effects. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been shown to have low toxicity in animal studies. However, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide can be difficult to synthesize and purify, which can limit its availability for lab experiments. In addition, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has not yet been tested in clinical trials, which limits its potential for clinical use.
Direcciones Futuras
There are several future directions for N-[(benzylamino)carbonothioyl]-2-nitrobenzamide research. One area of interest is the development of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide analogs with improved potency and selectivity. Another direction is the investigation of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide in combination with other therapies, such as chemotherapy or immunotherapy. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide could also be studied for its potential use in treating other diseases, such as neurodegenerative disorders or viral infections. Finally, clinical trials are needed to determine the safety and efficacy of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide in humans.
Métodos De Síntesis
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide is synthesized by reacting 2-nitrobenzaldehyde with benzylisothiocyanate in the presence of an acid catalyst. The resulting product is then treated with hydrazine hydrate to obtain the final compound, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide. This synthesis method has been optimized to increase the yield and purity of N-[(benzylamino)carbonothioyl]-2-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. In cancer research, N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. N-[(benzylamino)carbonothioyl]-2-nitrobenzamide has also been studied for its potential use in treating autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Inflammatory disorders, such as Crohn's disease and ulcerative colitis, have also been targeted for N-[(benzylamino)carbonothioyl]-2-nitrobenzamide therapy.
Propiedades
IUPAC Name |
N-(benzylcarbamothioyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-14(12-8-4-5-9-13(12)18(20)21)17-15(22)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIZVLCKZKNWCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylene]-5-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}methyl)-2-furohydrazide](/img/structure/B5843605.png)



![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5843624.png)
![2-({[4-(dimethylamino)phenyl]amino}methyl)phenol](/img/structure/B5843637.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)


![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5843714.png)